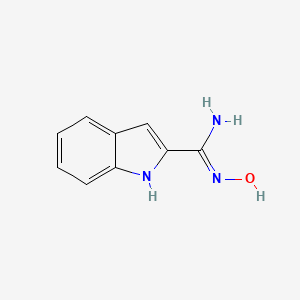![molecular formula C8H14N4O B14287894 3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol CAS No. 138272-92-1](/img/structure/B14287894.png)
3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol: is a compound that belongs to the class of azabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azidomethyl)-1-azabicyclo[22One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halomethyl derivative of 1-azabicyclo[2.2.2]octan-3-ol, is reacted with sodium azide under appropriate conditions . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the presence of the azide group, which can be potentially explosive.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The azidomethyl group can participate in substitution reactions, where the azide can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMF.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. The azide group allows for bioorthogonal reactions, which are useful in labeling and tracking biomolecules in living systems .
Medicine: In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities. The azabicyclo structure is found in various drugs, and modifications can lead to the discovery of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties .
Mecanismo De Acción
The mechanism of action of 3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol depends on its specific application. In chemical reactions, the azide group can participate in click chemistry, forming stable triazole rings through cycloaddition reactions. In biological systems, the azide group can be used for bioorthogonal labeling, allowing for the tracking of biomolecules without interfering with native biological processes .
Comparación Con Compuestos Similares
1-Azabicyclo[2.2.2]octane: Lacks the azidomethyl group, making it less reactive in certain applications.
3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol: Similar structure but with a hydroxymethyl group instead of an azidomethyl group.
2-Azabicyclo[3.2.1]octane: Different bicyclic structure with potential differences in reactivity and applications.
Uniqueness: The presence of the azidomethyl group in 3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol provides unique reactivity, particularly in click chemistry and bioorthogonal reactions. This makes it a valuable compound in both synthetic and biological research .
Propiedades
Número CAS |
138272-92-1 |
|---|---|
Fórmula molecular |
C8H14N4O |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
3-(azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C8H14N4O/c9-11-10-5-8(13)6-12-3-1-7(8)2-4-12/h7,13H,1-6H2 |
Clave InChI |
GPVRURZFCWJPCB-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1C(C2)(CN=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


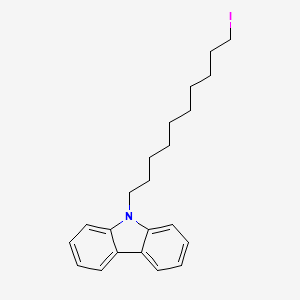
![4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]-6-methoxy-2-methylquinoline](/img/structure/B14287813.png)
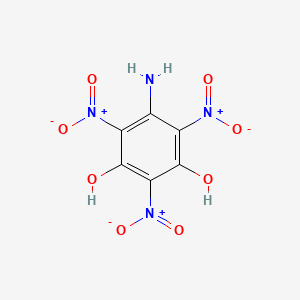
![3-[(Butan-2-yl)amino]propan-1-ol](/img/structure/B14287822.png)
![1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B14287829.png)
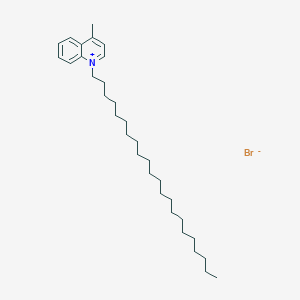
![1-[4-(2-Chloroethyl)piperazin-1-yl]-2-(dimethylamino)ethanone;hydrochloride](/img/structure/B14287844.png)
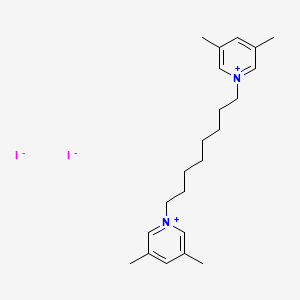
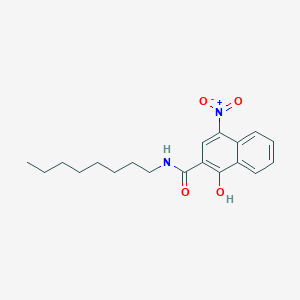

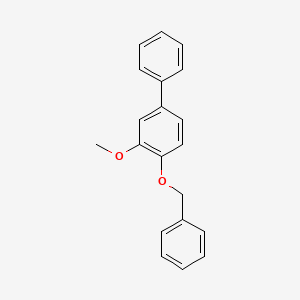
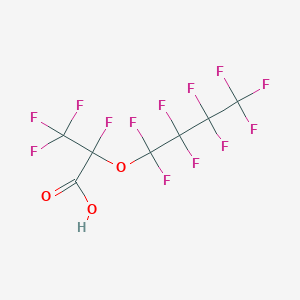
![2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran](/img/structure/B14287890.png)
